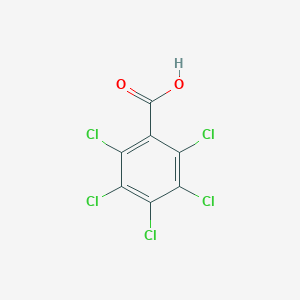

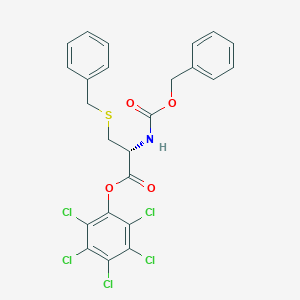

Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate, also known as S-PCMBS, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-reactive reagent that can modify proteins and enzymes by reacting with cysteine residues. S-PCMBS has been used to study the structure and function of various proteins, including ion channels, transporters, and enzymes.

Aplicaciones Científicas De Investigación

Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate has been widely used in scientific research to study the structure and function of various proteins. It can be used to selectively modify cysteine residues in proteins, which can provide information about the role of these residues in protein function. Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate has been used to study the structure and function of ion channels, transporters, and enzymes, including the cystic fibrosis transmembrane conductance regulator (CFTR), the glutamate transporter EAAT1, and the enzyme carbonic anhydrase.

Mecanismo De Acción

Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate reacts with cysteine residues in proteins to form covalent bonds. This can lead to a change in the protein's structure or function, depending on the location of the modified cysteine residue. Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate has been shown to modify cysteine residues in the pore-forming region of ion channels, which can affect ion conductance and channel gating. It has also been shown to modify cysteine residues in the active site of enzymes, which can affect enzyme activity.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate depend on the protein target and the location of the modified cysteine residue. In ion channels, Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate can affect ion conductance and channel gating, leading to changes in membrane potential and cellular excitability. In transporters, Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate can affect substrate binding and transport kinetics, leading to changes in neurotransmitter uptake and release. In enzymes, Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate can affect enzyme activity and substrate specificity, leading to changes in metabolic pathways and cellular signaling.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate is its selectivity for cysteine residues, which allows for targeted modification of specific proteins. This can provide valuable information about the role of cysteine residues in protein function. However, Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate also has limitations, including its potential for off-target effects and non-specific modification of other amino acid residues. Additionally, the irreversible nature of Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate modification can limit its use in certain experiments.

Direcciones Futuras

There are several future directions for Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate research. One area of interest is the development of new Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate derivatives with improved selectivity and specificity for cysteine residues. Another area of interest is the application of Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate in vivo, which could provide valuable information about the role of cysteine residues in protein function in living organisms. Finally, Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate could be used in combination with other techniques, such as electrophysiology and imaging, to provide a more comprehensive understanding of protein function.

Métodos De Síntesis

Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate can be synthesized by reacting 4-chlorophenyl isothiocyanate with benzyl mercaptan in the presence of a base. The resulting intermediate is then reacted with N-benzyloxycarbonyl-L-cysteine methyl ester to yield Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate. The synthesis process is relatively simple and can be performed in a laboratory setting with standard equipment and reagents.

Propiedades

Número CAS |

13673-54-6 |

|---|---|

Nombre del producto |

Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate |

Fórmula molecular |

C24H18Cl5NO4S |

Peso molecular |

593.7 g/mol |

Nombre IUPAC |

(2,3,4,5,6-pentachlorophenyl) (2R)-3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C24H18Cl5NO4S/c25-17-18(26)20(28)22(21(29)19(17)27)34-23(31)16(13-35-12-15-9-5-2-6-10-15)30-24(32)33-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,30,32)/t16-/m0/s1 |

Clave InChI |

KHJLTTGEVZUKSI-INIZCTEOSA-N |

SMILES isomérico |

C1=CC=C(C=C1)COC(=O)N[C@@H](CSCC2=CC=CC=C2)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |

SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |

SMILES canónico |

C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |

Otros números CAS |

13673-54-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.